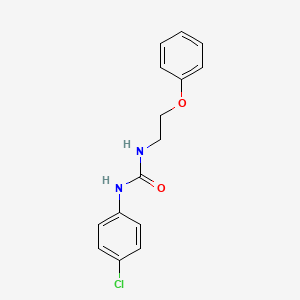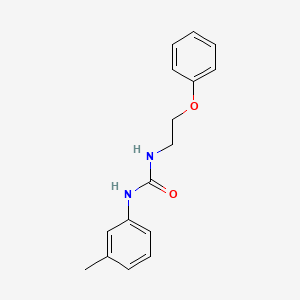
3-(4-chlorophenyl)-1-(2-phenoxyethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-chlorophenyl)-1-(2-phenoxyethyl)urea (3-CPEPU) is a small molecule that has been used in a wide range of scientific research applications. It is a synthetic compound that consists of a phenoxyethyl group attached to a 4-chlorophenyl ring. It has been used in a variety of laboratory experiments, such as drug binding studies, enzyme kinetics, and protein-protein interactions. 3-CPEPU has also been used to study the biochemical and physiological effects of various compounds, as well as to investigate the mechanism of action of certain drugs.
Wissenschaftliche Forschungsanwendungen
3-(4-chlorophenyl)-1-(2-phenoxyethyl)urea has been used in a variety of laboratory experiments. It has been used to study the binding of drugs to proteins, as well as the interaction between proteins and other molecules. It has also been used to study the mechanism of action of certain drugs, as well as to investigate the biochemical and physiological effects of various compounds. In addition, 3-(4-chlorophenyl)-1-(2-phenoxyethyl)urea has been used to study the kinetics of enzyme-catalyzed reactions, as well as to study the structure and function of various proteins.
Wirkmechanismus
The mechanism of action of 3-(4-chlorophenyl)-1-(2-phenoxyethyl)urea is not fully understood. However, it is believed to act as a competitive inhibitor of enzymes. This means that it binds to the active site of the enzyme and prevents the binding of the substrate, thus inhibiting the enzyme's activity. In addition, 3-(4-chlorophenyl)-1-(2-phenoxyethyl)urea has been shown to interact with proteins, which may affect their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-chlorophenyl)-1-(2-phenoxyethyl)urea have not been extensively studied. However, it has been shown to inhibit the activity of certain enzymes, as well as to interact with proteins. In addition, 3-(4-chlorophenyl)-1-(2-phenoxyethyl)urea has been shown to affect the expression of certain genes, as well as to affect the activity of certain proteins.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3-(4-chlorophenyl)-1-(2-phenoxyethyl)urea in laboratory experiments is that it is a relatively small molecule, which makes it easier to work with than larger molecules. In addition, 3-(4-chlorophenyl)-1-(2-phenoxyethyl)urea is relatively inexpensive and can be easily synthesized. However, one of the major limitations of using 3-(4-chlorophenyl)-1-(2-phenoxyethyl)urea is that its mechanism of action is not fully understood, which makes it difficult to predict the effects of the compound in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on 3-(4-chlorophenyl)-1-(2-phenoxyethyl)urea. For example, further research could be done to better understand the mechanism of action of the compound, as well as to investigate its effects on various biochemical and physiological processes. In addition, further research could be done to explore the potential applications of 3-(4-chlorophenyl)-1-(2-phenoxyethyl)urea in drug development and drug delivery. Finally, further research could be done to investigate the potential side effects of 3-(4-chlorophenyl)-1-(2-phenoxyethyl)urea on humans and other organisms.
Synthesemethoden
3-(4-chlorophenyl)-1-(2-phenoxyethyl)urea is synthesized through a series of steps. The first step is the synthesis of the 4-chlorophenyl ring. This is done by reacting 4-chlorobenzaldehyde with piperidine in an aqueous medium. The reaction produces a mixture of 4-chlorophenyl and 4-chlorophenyl-3-piperidinol. The 4-chlorophenyl is then separated from the mixture and reacted with phenoxyethanol to form 3-(4-chlorophenyl)-1-(2-phenoxyethyl)urea.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-3-(2-phenoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c16-12-6-8-13(9-7-12)18-15(19)17-10-11-20-14-4-2-1-3-5-14/h1-9H,10-11H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIUDKILIRHBGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-1-(2-phenoxyethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[bis(2-hydroxyethyl)amino]-3-[2-(prop-2-en-1-yl)phenoxy]propan-2-ol hydrochloride](/img/structure/B6573986.png)
![ethyl 4-[3-(2H-1,3-benzodioxol-5-yloxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride](/img/structure/B6573991.png)

![[(4-methylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate](/img/structure/B6574000.png)
![[(2,4-difluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate](/img/structure/B6574009.png)
![[(4-chloro-2-fluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate](/img/structure/B6574010.png)
![{[3-(methylsulfanyl)phenyl]carbamoyl}methyl 2-(4-methylphenyl)acetate](/img/structure/B6574017.png)
![2,4-dichloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide](/img/structure/B6574044.png)
![2,5-dichloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide](/img/structure/B6574052.png)
![{[(2-methylphenyl)methyl]carbamoyl}methyl quinoline-2-carboxylate](/img/structure/B6574056.png)


![{[(2-fluorophenyl)methyl]carbamoyl}methyl 5-methylthiophene-2-carboxylate](/img/structure/B6574081.png)
![{[(2-methylphenyl)methyl]carbamoyl}methyl 3-fluorobenzoate](/img/structure/B6574085.png)